1,2-Bis(diphenylphosphinomethyl)benzene
Description
Contextualizing 1,2-Bis(diphenylphosphinomethyl)benzene as a Key Diphosphine Ligand in Organometallic Chemistry
This compound is classified as a bidentate or chelating ligand, meaning it can bind to a central metal atom through its two phosphorus donor atoms to form a stable ring structure known as a chelate. Its molecular structure consists of a benzene (B151609) ring substituted at the 1 and 2 positions with diphenylphosphinomethyl groups [-CH₂P(C₆H₅)₂]. The presence of the methylene (B1212753) (-CH₂-) spacers between the central benzene ring and the phosphorus atoms is a critical feature, distinguishing it from related ligands like 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz), where the phosphorus atoms are directly bonded to the aromatic ring. This structural difference imparts greater flexibility and a distinct bite angle—the P-M-P angle in a metal complex—which is a crucial parameter in determining the outcome of a catalytic reaction.
The coordination chemistry of this compound has been explored with several transition metals. Early studies in the mid-1980s reported the preparation of square-planar complexes with Group 10 metals, such as [MX₂(ligand)] (where M = Ni, Pd, Pt; X = Cl, Br, I). researchgate.net For instance, a palladium complex with this ligand was found to have a P-Pd-P bond angle of 104.6°. Platinum(0) complexes, such as [Pt(alkene)(ligand)], have also been synthesized and characterized using techniques like ¹H and ³¹P-NMR spectroscopy and X-ray crystallography. researchgate.net These foundational studies established its capability to act as a robust chelating ligand, forming well-defined complexes with catalytically relevant metals.
Historical Development and Evolution of its Application in Transition Metal Catalysis
The scientific journey of this compound began with fundamental studies focused on its synthesis and coordination behavior with various transition metals. Research published in 1986 detailed the preparation and structural assignment of its complexes with nickel(II), palladium(II), and platinum(II/0), laying the groundwork for its future use in catalysis. researchgate.net The characterization of these initial complexes, including the determination of their molecular structures, was a vital first step that allowed for a deeper understanding of how the ligand's geometry influences the properties of the metal center. researchgate.net
Following these initial coordination studies, the application of this compound as a supporting ligand in catalysis began to evolve. A significant area of its application has been in palladium-catalyzed carbonylation reactions, which are of major industrial importance for synthesizing carboxylic acid derivatives. nih.gov The performance of a palladium catalyst is highly dependent on the properties of the phosphine (B1218219) ligand used. nih.gov
Recent research has focused on developing highly stable and efficient aryldiphosphine ligands for these processes. A 2024 study reported the development of a catalyst system for the regioselective carbonylation of alkenes using a ligand featuring the [Ph₂P(ortho-C₆H₄)]₂CH₂ skeleton, which is structurally related to this compound. nih.gov This system demonstrated exceptional catalytic performance in the methoxycarbonylation of ethylene (B1197577), a reaction that is fundamental to the production of methyl propionate (B1217596). nih.gov The catalyst exhibited superior activity and stability compared to the industrially established catalyst based on 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) (DTBPMB). nih.gov The success of such aryl-substituted phosphine ligands is noteworthy because, while they are typically more stable, they have often shown lower activity than their alkyl-substituted counterparts in alkoxycarbonylation reactions. nih.gov
The detailed findings from this study highlight the continued relevance and evolution of ligands based on the 1,2-Bis(phosphinomethyl)benzene framework in developing next-generation catalysts.
| Parameter | Value | Conditions |
|---|---|---|
| Turnover Number (TON) | >2,390,000 | Compared against the industrially successful Pd/DTBPMB catalyst system. |
| Turnover Frequency (TOF) | 100,000 h⁻¹ | |
| Selectivity | >99% |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(diphenylphosphanylmethyl)phenyl]methyl-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28P2/c1-5-17-29(18-6-1)33(30-19-7-2-8-20-30)25-27-15-13-14-16-28(27)26-34(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-24H,25-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDNMSNFLZXRLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CC2=CC=CC=C2CP(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405157 | |
| Record name | 1,2-BIS(DIPHENYLPHOSPHINOMETHYL)BENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62144-65-4 | |
| Record name | 1,2-BIS(DIPHENYLPHOSPHINOMETHYL)BENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1,2 Bis Diphenylphosphinomethyl Benzene and Its Derivatives
Established Synthetic Pathways for the 1,2-Bis(diphenylphosphinomethyl)benzene Core Structure
The most prevalent and established method for synthesizing the core structure of this compound and related diphosphines involves the reaction of an electrophilic precursor with a nucleophilic phosphide (B1233454) reagent. wikiwand.com This typically entails the salt metathesis reaction between an alkali metal diphenylphosphide and a dihalo-substituted ortho-xylene.
The general synthetic scheme uses α,α'-dihalo-o-xylene (where the halogen is typically chlorine or bromine) as the hydrocarbon backbone. This precursor is treated with two equivalents of an alkali metal diphenylphosphide, such as sodium diphenylphosphide (NaPPh₂) or lithium diphenylphosphide (LiPPh₂). wikiwand.com The reaction proceeds via a double nucleophilic substitution, where the phosphide anion displaces the halide ions, forming the two crucial phosphorus-carbon bonds.
An alternative, though related, approach involves the use of dilithiated hydrocarbon reagents which then react with chlorophosphines. wikiwand.com For the synthesis of this compound, this would involve preparing a 1,2-bis(lithiomethyl)benzene species, which would then be quenched with two equivalents of chlorodiphenylphosphine. This method is particularly suitable for installing various dialkylphosphino groups. wikiwand.com
A distinct but relevant precursor, 1,2-bis(dichlorophosphino)benzene, can be synthesized from 1,2-dibromobenzene (B107964) through a process of sequential lithiation followed by reaction with (Et₂N)₂PCl and subsequent cleavage with hydrogen chloride. wikipedia.org This intermediate can then be further functionalized to yield a variety of diphosphine ligands.
Strategies for the Introduction of Chiral Auxiliaries and Functional Groups in this compound Frameworks
The modification of the basic this compound framework to include chiral elements or additional functional groups is a key area of research, aiming to tailor the ligand's steric and electronic properties for specific catalytic applications, particularly in asymmetric catalysis. sigmaaldrich.comnih.gov
One advanced strategy involves the de novo construction of a chiral backbone through metal-catalyzed cycloaddition reactions. For instance, a C₂-symmetric chiral analogue of 1,2-bis(diphenylphosphino)benzene (B85067) has been synthesized via a rhodium-catalyzed intramolecular [2+2+2] cycloaddition of a hexayne diphosphine oxide. researchgate.net This approach builds the chiral biaryl scaffold and the diphosphine functionality concurrently.
Another common strategy is to start with a readily available chiral molecule, such as (S)-BINOL, and use it as a scaffold. dicp.ac.cn Chiral bisphosphorus ligands have been prepared by reacting chiral diols with chlorodiarylphosphines. dicp.ac.cn This methodology ensures the incorporation of chirality from the outset. A similar strategy has been employed in the synthesis of a bridged C₂-symmetric biphenyl (B1667301) phosphine (B1218219) ligand, which started from (2R,3R)-butanediol dimesylate to build a chiral framework, thereby avoiding a final resolution step. nih.gov
The introduction of functional groups can be achieved by using functionalized precursors or by post-synthesis modification. For example, replacing the tert-butyl groups on related phosphine ligands with 2-pyridyl moieties has been shown to produce ligands with exceptional rates for carbonylation reactions. nih.gov The incorporation of nitrogen-containing groups is a known strategy to alter the stability and activity of transition metal complexes. taylorandfrancis.com
Below is a table summarizing various strategies for derivatization:
| Derivative Type | Synthetic Strategy | Precursor Example | Reference |
| Axially Chiral Diphosphine | Rhodium-catalyzed [2+2+2] cycloaddition | Hexayne diphosphine oxide | researchgate.net |
| Chiral Biphenyl Diphosphine | Ullmann coupling of iodinated phosphine oxides | Ortho-iodinated phosphine oxide | nih.gov |
| Chiral Bridged Diphosphine | Synthesis from chiral diol derivative | (2R,3R)-Butanediol dimesylate | nih.gov |
| BINOL-derived Diphosphine | Reaction of chiral diol with chlorophosphine | (S)-BINOL derivative | dicp.ac.cn |
| Pyridyl-functionalized Phosphine | Post-synthesis modification | 1,2-Bis(di-tert-butylphosphinomethyl)benzene (B44117) | nih.gov |
Precursor Chemistry and Reaction Optimization in this compound Synthesis
The efficiency and success of synthesizing this compound and its derivatives are highly dependent on the choice of precursors and the optimization of reaction conditions. The precursor chemistry primarily revolves around the selection of the leaving group on the benzene (B151609) backbone and the nucleophilicity of the phosphide reagent. wikiwand.com
The choice between α,α'-dichloro-o-xylene and α,α'-dibromo-o-xylene as the electrophilic precursor can significantly impact the reaction. While bromide is generally a better leaving group than chloride, specific applications may favor one over the other to control reactivity and minimize side reactions. For example, in the synthesis of certain chiral phosphines, researchers found that a less reactive dichloromethyl-binaphthyl derivative was preferable to the dibromomethyl analogue to achieve the desired product without unwanted rearrangements. dicp.ac.cn
Reaction optimization involves the careful control of parameters such as solvent, temperature, and reaction time. The synthesis of diphosphines is typically carried out in ethereal solvents like tetrahydrofuran (B95107) (THF) or dioxane to ensure solubility of the reagents and stability of the phosphide anions. wikiwand.comnih.gov Temperature control is also critical; lithiation steps are often performed at low temperatures (e.g., -78°C) to prevent side reactions, while subsequent coupling or substitution reactions may require heating. nih.gov For instance, the synthesis of a related phosphine oxide via an Arbusov reaction was conducted in hot xylene at 140 °C. acs.org
The following table provides examples of reaction parameters from the synthesis of diphosphine ligands, illustrating the variations in conditions.
| Precursor(s) | Reagent(s) | Solvent | Temperature | Yield | Reference |
| 1,3-Bis(bromomethyl)benzene, Ph₂POEt | - | Xylene | 140 °C | 68% | acs.org |
| (S)-3,3'-Diphenyl-2,2'-dichoromethyl-1,1'-binaphthyl | Lithium diphenylphosphinide | THF | Not specified | Not specified | dicp.ac.cn |
| Ortho-lithiated phosphine oxide | Iodine (I₂) | THF | -78 °C to -10 °C | Not specified | nih.gov |
| Diiodide derivative | Copper (Cu) | Dimethylformamide | 120 °C | High Yield | nih.gov |
These examples highlight that a systematic approach to selecting precursors and optimizing reaction conditions is essential for the high-yield, selective synthesis of this compound and its advanced derivatives.
Coordination Chemistry and Metal Ligand Interactions of 1,2 Bis Diphenylphosphinomethyl Benzene
Complexation Behavior of 1,2-Bis(diphenylphosphinomethyl)benzene with Diverse Transition Metals
The coordination chemistry of this compound is rich and varied, with the ligand demonstrating the ability to stabilize metals in different oxidation states and coordination geometries. The following sections detail its complexation with specific transition metals.
Palladium(II) complexes featuring this compound have been synthesized and characterized. These complexes typically adopt a square planar geometry, which is characteristic of d⁸ metal ions like Palladium(II). The ligand coordinates to the palladium center through its two phosphorus atoms, forming a stable chelate ring.
The reaction of this compound with suitable palladium(II) precursors, such as palladium(II) chloride or palladium(II) acetate, readily yields the corresponding complexes. researchgate.netajol.info X-ray crystallographic studies of related palladium(II) bis(phosphine) complexes have confirmed the cis-coordination of the phosphine (B1218219) ligands, leading to a distorted square planar geometry around the palladium atom. ajol.info The P-Pd-P bite angle in complexes with similar backbones, such as 1,2-bis((di-tert-butylphosphino)methyl)benzene, has been found to be around 103.9°, while with 1,2-bis((diphenylphosphino)methyl)benzene it is approximately 104.6°. acs.org This relatively large bite angle can influence the catalytic activity of these complexes.
Detailed research findings have shown that the nature of the other ligands in the coordination sphere can affect the properties and reactivity of the complex. For instance, palladium(II) complexes with mixed ligands, such as a phosphine and a dithizone, have been synthesized and structurally characterized, revealing a distorted square planar geometry. ajol.info
Table 1: Selected Structural Data for a Representative Palladium(II) Complex with a Related Bis(phosphine) Ligand
| Parameter | Value |
| Coordination Geometry | Distorted Square Planar |
| P-Pd-P Bite Angle (°) | ~104.6 |
| Pd-P Bond Length (Å) | Varies with other ligands |
| Pd-Cl Bond Length (Å) | Varies with other ligands |
Platinum(II), another d⁸ metal ion, forms stable square planar complexes with this compound. These complexes can be synthesized by reacting the ligand with platinum(II) precursors like potassium tetrachloroplatinate(II). The resulting complexes are often air-stable and can be characterized by multinuclear NMR spectroscopy (³¹P and ¹⁹⁵Pt).
Structurally, these complexes are similar to their palladium(II) counterparts, with the ligand enforcing a cis-geometry. The Pt-P bond lengths and the P-Pt-P bite angle are key parameters that influence the stability and reactivity of these complexes. For comparison, in a related platinum(II) complex with bis(diphenylphosphino)methane, the geometry is a distorted square planar. orientjchem.org
Platinum(0) complexes of this compound are also known, though less common. These are typically synthesized by the reduction of a platinum(II) precursor in the presence of the ligand. These complexes are often tetrahedral and are of interest for their potential applications in catalysis, particularly in reactions involving oxidative addition.
Table 2: Representative Spectroscopic Data for Platinum(II) Complexes with Bis(phosphine) Ligands
| Complex Type | ³¹P NMR Chemical Shift (ppm) | ¹J(Pt-P) Coupling Constant (Hz) |
| cis-[PtCl₂(diphosphine)] | Varies | Typically 2000-4000 |
| trans-[PtCl₂(phosphine)₂] | Varies | Typically 2400-3600 |
Nickel(II), a d⁸ metal ion, forms both square planar and tetrahedral complexes with phosphine ligands, depending on the steric and electronic properties of the ligands. With bulky phosphine ligands like 1,2-bis-(di-tert-butylphosphinomethyl)benzene, a zwitterionic complex has been reported, containing a phosphonium group and an anionic nickel trichloride moiety. reading.ac.uk While less is known specifically about the nickel complexes of this compound, it is expected to form stable, typically square planar, complexes. reading.ac.uk
The reaction of this compound with nickel(II) salts like nickel(II) chloride would be the conventional route for synthesis. Characterization would likely involve techniques such as magnetic susceptibility measurements to distinguish between diamagnetic square planar and paramagnetic tetrahedral or octahedral geometries.
Table 3: Expected Properties of Nickel(II) Complexes with this compound
| Property | Expected Value/Observation |
| Coordination Geometry | Likely Square Planar (diamagnetic) |
| Color | Typically red, yellow, or brown |
| Synthesis Method | Reaction with Ni(II) salts |
Rhodium(I) complexes are of significant interest due to their extensive use in catalysis, particularly in hydrogenation and hydroformylation reactions. This compound forms stable, typically square planar, d⁸ Rhodium(I) complexes. These are often synthesized from rhodium precursors like [Rh(CO)₂Cl]₂ or [Rh(COD)Cl]₂ (COD = 1,5-cyclooctadiene).
The ligand chelates to the rhodium center, influencing the geometry and electronic properties of the complex. The resulting complexes can serve as catalyst precursors. For instance, cationic Rh(I) complexes with diphosphine ligands have been shown to be active in catalytic hydrogenation. researchgate.net The structural characterization of a Rhodium(I) complex with a related ligand, 1-(((trimethylsilyl)imino)diphenylphosphorano)-2-(diphenylphosphino)benzene, revealed a square planar geometry around the rhodium atom. nih.gov
Table 4: Structural Data for a Rhodium(I) Complex with a Related Ligand
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 13.793(3) |
| b (Å) | 12.622(11) |
| c (Å) | 20.436(6) |
| β (°) | 105.93(2) |
Data for 1-Ph₂P=N(SiMe₃)C₆H₄-2-(Ph₂P)Rh(CO)Cl nih.gov
Iridium complexes are known for their catalytic activity, particularly in C-H activation and transfer hydrogenation. Iridium(I), a d⁸ ion, forms square planar complexes with this compound. These complexes are often used as precursors for the synthesis of Iridium(III) complexes through oxidative addition reactions. researchgate.net
For example, an Iridium(I) complex can react with molecules like H₂ or CH₃I to form octahedral Iridium(III) complexes. researchgate.net The synthesis of Iridium(I) and Iridium(III) complexes containing phosphine ligands has been extensively studied. researchgate.net The phosphine ligand plays a crucial role in stabilizing the metal center and influencing the outcome of the oxidative addition reaction.
Table 5: Reactivity of Iridium(I) Complexes with Phosphine Ligands
| Reactant | Product | Reaction Type |
| H₂ | Dihydrido Ir(III) complex | Oxidative Addition |
| O₂ | Peroxo Ir(III) complex | Oxidative Addition |
| I₂ | Diiodo Ir(III) complex | Oxidative Addition |
| CH₃I | Methyliodo Ir(III) complex | Oxidative Addition |
Ruthenium(II), a d⁶ metal ion, typically forms octahedral complexes. This compound can act as a bidentate ligand in the formation of these complexes, occupying two coordination sites. The synthesis of such complexes often involves the reaction of the ligand with a suitable Ruthenium(II) precursor, such as [Ru(arene)Cl₂]₂.
These ruthenium complexes are of interest for their potential applications in transfer hydrogenation and other catalytic transformations. The coordination of the diphosphine ligand can influence the steric and electronic environment around the ruthenium center, thereby tuning its catalytic activity. The resulting complexes often exhibit a "piano-stool" geometry if an arene ligand is also present. nih.gov
Table 6: General Characteristics of Ruthenium(II) Complexes with Diphosphine Ligands
| Feature | Description |
| Coordination Number | Typically 6 |
| Geometry | Octahedral or "Piano-Stool" |
| Synthesis Precursors | [Ru(arene)Cl₂]₂, RuCl₃·xH₂O |
| Characterization | NMR (¹H, ¹³C, ³¹P), X-ray crystallography |
Cobalt Complexes Incorporating this compound Derivatives
The scientific literature provides limited specific examples of cobalt complexes formed directly with this compound. However, extensive research has been conducted on cobalt complexes with analogous bis(diphenylphosphine) ligands, which provides insight into the expected coordination behavior. For instance, cobalt(II) chloride reacts with various hindered diphenylphosphine ligands to form complexes that are active in the polymerization of 1,3-butadiene. researchgate.netnih.gov The reaction of cobalt carbonyl, [Co₂(CO)₈], with the short-bite bis(diphosphino)amine ligand Ph₂PN(Me)PPh₂ yields different products depending on the stoichiometry; a 1:1 molar ratio leads to a diphosphane-bridged dinuclear complex, [Co₂(CO)₆(µ-Medppa)], while a 3:1 ligand-to-metal ratio results in the formation of an ion-pair complex, [Co(CO)(η²-Medppa)₂][Co(CO)₄]. mdpi.com These studies highlight the versatile coordination modes of bis(phosphine) ligands with cobalt, including chelation and bridging, suggesting that this compound and its derivatives would likely form stable chelate complexes with cobalt centers. Research into cobalt complexes with bis(diphenylphosphino)amine-type ('PNP') ligands further underscores the importance of the ligand bite angle in determining the coordination chemistry and reactivity of the resulting cobalt complexes. dur.ac.uk
Silver(I) and Copper(I) Complexes of this compound
This compound (o-PP) readily forms complexes with coinage metals like silver(I) and copper(I). The ligand typically acts as a chelating agent, binding to the metal center through its two phosphorus atoms.
Copper(I) also forms stable complexes with this class of ligands. The structurally similar 1,2-bis(diphenylphosphano)benzene (dppbz) reacts with copper(I) bromide and various heterocyclic thiones to yield mixed-ligand complexes of the type [CuBr(dppbz)(L)]. researchgate.net In these complexes, the copper(I) center adopts a tetrahedral geometry, coordinated by the two phosphorus atoms of the chelating dppbz ligand, a bromide ion, and the sulfur atom from the thione ligand. researchgate.net Due to the flexible coordination geometry of Cu(I), the bite angle of the phosphine ligand can vary significantly depending on the other ligands present. researchgate.net
Lanthanide and Actinide Complexes of this compound P,P'-Dioxide
The P,P'-dioxide derivative of this compound is a highly effective chelating agent for f-block elements, particularly trivalent lanthanides and actinides. This efficacy is attributed to the hard-base nature of the phosphoryl oxygen atoms, which show a strong affinity for the hard-acid f-block cations.
This ligand has been investigated for its potential in liquid-liquid extraction processes to separate trivalent lanthanide and actinide ions from nuclear waste solutions. acs.org While its meta-substituted analogue, 1,3-bis(diphenylphosphinomethyl)benzene P,P'-dioxide, has been studied more extensively, the ortho-substituted version is also a potent extractant. Molecular mechanics calculations suggest that the conformational energetics of the 1,2-disubstituted dioxide ligand favor coordination with uranyl (UO₂²⁺) and plutonium(IV) cations. acs.org The coordination chemistry of lanthanide nitrates with the analogous bis(diphenylphosphino)methane dioxide shows the formation of various complex structures, including eight-coordinate square antiprismatic and seven-coordinate distorted pentagonal bipyramidal geometries, driven by the lanthanide contraction. soton.ac.ukmdpi.com This suggests that this compound P,P'-dioxide likely forms stable, multi-coordinate chelate complexes with lanthanide and actinide ions. The study of thorium-phosphorus bonds using ³¹P NMR spectroscopy has also provided insights into the covalency of actinide-ligand interactions. nih.gov
Elucidation of Coordination Geometries and Structural Motifs
Single Crystal X-ray Diffraction Analysis of Metal-1,2-Bis(diphenylphosphinomethyl)benzene Adducts
For complexes of this compound (o-PP) and its analogues, X-ray analysis has revealed key structural features. In the binuclear silver(I) halide complexes, [Ag₂X₂(o-PP)₂] (X = Cl, I), the ligand acts as a bidentate chelate. acs.org The geometry around each silver atom is tetrahedral, and the P-Ag-P bond angle is influenced by the nucleophilicity of the bridging halide anions. acs.orgacs.org Similarly, in mixed-ligand copper(I) complexes like [CuBr(dppbz)(thione)], the metal center is found to be in a tetrahedral environment, chelated by the diphosphine ligand. researchgate.net The structural analysis of various cobalt complexes with similar phosphine ligands, such as bis(diphenylphosphino)amine, also confirms either a chelating or bridging coordination mode, leading to trigonal bipyramidal or dinuclear structures, respectively. mdpi.com The change in coordination numbers and geometries across the lanthanide series for related phosphine dioxide complexes, from square antiprismatic to distorted pentagonal bipyramidal and cis-octahedral, has also been elucidated by X-ray diffraction. soton.ac.ukmdpi.com
Table 1: Selected Crystallographic Data for Metal Complexes with this compound Analogues
| Compound | Metal Center | Coordination Geometry | Key Structural Feature |
|---|---|---|---|
| [Ag₂Cl₂(o-PP)₂] acs.org | Ag(I) | Tetrahedral | Chelating o-PP ligand; bridging chlorides |
| [Ag₂I₂(o-PP)₂] acs.org | Ag(I) | Tetrahedral | Chelating o-PP ligand; bridging iodides |
| [CuBr(dppbz)(pymtH)] researchgate.net | Cu(I) | Tetrahedral | Chelating dppbz ligand |
| [Co(CO)(η²-Medppa)₂]⁺ mdpi.com | Co(I) | Distorted Trigonal Bipyramidal | Chelating Medppa ligands |
| [Gd(dppmO₂)₄]³⁺ soton.ac.uk | Gd(III) | Square Antiprismatic | Chelating dppmO₂ ligands |
Note: dppbz = 1,2-bis(diphenylphosphano)benzene; Medppa = Ph₂PN(Me)PPh₂; dppmO₂ = bis(diphenylphosphino)methane dioxide.
Spectroscopic Probes of Metal-Ligand Bonding in this compound Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ³¹P)
NMR spectroscopy is a powerful tool for studying the structure and dynamics of metal complexes in solution. ³¹P and ¹H NMR are particularly informative for complexes of this compound.
³¹P NMR Spectroscopy: The phosphorus-31 nucleus is a sensitive probe of the electronic environment at the phosphorus atom. The chemical shift (δ) of the ³¹P signal changes significantly upon coordination to a metal center. This change, known as the coordination shift (Δδ = δcomplex - δligand), provides information about the nature of the metal-phosphorus bond. researchgate.net For tertiary phosphines, coordination to a metal typically causes a downfield shift (to higher ppm values). The magnitude of this shift can be influenced by factors such as the metal's identity, its oxidation state, and the nature of other ligands in the coordination sphere. acs.org In complexes of this compound with silver(I), the ³¹P{¹H} NMR spectra show singlets, indicating that the two phosphorus atoms are chemically equivalent in solution. acs.org For paramagnetic complexes, the signals can be significantly broadened and shifted.
¹H NMR Spectroscopy: The proton NMR spectrum also provides valuable structural information. The signals for the methylene (B1212753) protons (-CH₂-) bridging the phenyl and phosphino groups are particularly diagnostic. In the free ligand, these protons typically appear as a doublet due to coupling with the adjacent phosphorus atom. Upon coordination, the chemical shift and multiplicity of this signal can change. For example, in the Ag₂X₂(o-PP)₂ complexes, the methylene protons show a complex multiplet pattern. acs.org The aromatic protons on the ligand's benzene (B151609) backbone and the phenyl groups on phosphorus also experience shifts upon complexation, reflecting changes in the electronic environment. For paramagnetic complexes, such as those with certain cobalt(II) or lanthanide ions, the ¹H NMR spectra can exhibit very broad signals spread over a wide chemical shift range, requiring specialized 2D techniques for assignment. escholarship.org
Table 2: Representative NMR Data for this compound and a Silver(I) Complex
| Compound | Solvent | ¹H NMR δ (ppm) | ³¹P{¹H} NMR δ (ppm) |
|---|---|---|---|
| Free o-PP acs.org | CDCl₃ | 4.05 (s, 4H, -CH₂-); 6.9-7.4 (m, 24H, Ar-H) | -12.7 (s) |
Note: s = singlet, m = multiplet. Data is illustrative and sourced from literature. acs.org
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy
Vibrational and electronic spectroscopies are fundamental tools for elucidating the structural and electronic properties of metal complexes. In complexes of this compound, these techniques provide valuable information about the ligand's coordination to the metal center and the resulting electronic transitions.
Electronic (UV-Vis) Spectroscopy: The UV-Vis absorption spectra of metal complexes with this compound are generally dominated by transitions within the ligand (intraligand π-π* transitions) and from the metal to the ligand or vice versa (charge-transfer bands). The phenyl groups of the ligand give rise to intense absorption bands in the ultraviolet region, typically below 350 nm, which are characteristic of π-π* transitions. nih.gov Upon coordination, new bands may appear, often at lower energies (longer wavelengths), corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. researchgate.netnih.gov The energy of these transitions is sensitive to the d-orbital energies of the metal center and the π-acceptor or σ-donor properties of the ligand and any co-ligands. For example, studies on platinum(II) complexes show that absorptions can be a combination of internal π→π* transitions of the ligand and MLCT transitions. researchgate.net Similarly, in porphyrin systems functionalized with platinum(II)-diphosphine fragments, coordination can induce noticeable shifts in the characteristic B-band of the porphyrin, indicating electronic communication between the coordinated fragments. najah.edu
| Spectroscopic Feature | Typical Wavenumber/Wavelength Range | Assignment |
| IR Spectroscopy | ||
| P-C Vibrations | Varies; sensitive to coordination | Stretching and bending modes of phosphine groups |
| Aromatic C-H Bending | 690-900 cm⁻¹ | Out-of-plane bending of phenyl and benzene rings |
| Aliphatic C-H Stretching | 2850-3000 cm⁻¹ | Stretching of methylene (-CH₂-) linkers |
| Aromatic C=C Stretching | 1400-1600 cm⁻¹ | In-plane ring vibrations of phenyl and benzene |
| UV-Vis Spectroscopy | ||
| Intraligand Transitions | < 350 nm | π-π* transitions within the phenyl and benzene rings |
| Charge Transfer (MLCT/LMCT) | > 350 nm (variable) | Electronic transitions between metal and ligand orbitals |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying metal complexes that possess unpaired electrons (i.e., are paramagnetic). rsc.org This method provides detailed information about the electronic structure, oxidation state, and coordination environment of the paramagnetic metal center. researchgate.netcardiff.ac.uk
For a paramagnetic metal complex of this compound, the EPR spectrum is defined by key parameters: the g-factor and hyperfine coupling constants. The g-factor gives insight into the electronic environment of the unpaired electron. researchgate.net Hyperfine coupling, which is the interaction of the electron spin with the magnetic moments of nearby nuclei (such as ³¹P, ¹⁴N, or ¹H), provides information about the delocalization of the unpaired electron onto the ligand framework and can help identify the coordinating atoms. rsc.org
In the context of diphosphine complexes, the coupling of the unpaired electron to the two equivalent ³¹P nuclei (I = 1/2, 100% natural abundance) of the this compound ligand would be particularly informative. This interaction would be expected to split the EPR signal into a triplet (1:2:1 pattern), assuming both phosphorus atoms are equally coupled to the metal center. The magnitude of this ³¹P hyperfine coupling constant is a direct measure of the s-character of the phosphorus hybrid orbitals involved in the metal-ligand bond and reflects the extent of spin density on the phosphorus atoms.
While specific EPR studies on paramagnetic complexes of this compound are not widely documented, research on analogous systems, such as copper(II) and chromium(I) complexes with other phosphine ligands, demonstrates the utility of this technique. nih.govresearchgate.netnajah.edu For instance, in copper(II) complexes, EPR can reveal distortions from ideal geometries and quantify the covalent character of the metal-ligand bonds. cardiff.ac.uknih.gov For chromium(I) phosphine complexes, EPR has been instrumental in identifying reaction intermediates and understanding catalytic mechanisms. najah.edu
Circular Dichroism (CD) Spectroscopy for Chiral Complexes
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light. nih.gov This technique is exclusively sensitive to chiral molecules, making it an invaluable tool for determining the absolute configuration and studying the conformational properties of chiral coordination compounds. cmu.edu
The ligand this compound is itself achiral as it possesses a plane of symmetry. Therefore, a simple metal complex such as [M(ligand)X₂] would not be CD-active. However, chirality can be introduced into a complex containing this ligand in several ways:
Coordination to a Chiral Metal Center: In some octahedral complexes, the arrangement of ligands around the metal can create a chiral center (e.g., Δ and Λ isomers).
Use of Chiral Co-ligands: If this compound is coordinated to a metal alongside an inherently chiral co-ligand, the resulting complex will be chiral and thus CD-active.
Induced Chirality: The coordination of a chiral guest molecule to an otherwise achiral complex can induce a CD signal. nih.gov
When a complex containing this compound is made chiral by one of these methods, its CD spectrum can provide a wealth of information. The Cotton effects observed in the CD spectrum correspond to the electronic transitions seen in the UV-Vis spectrum. The sign and intensity of these Cotton effects are characteristic of the specific stereoisomer present. Studies on chiral platinum(II) complexes with other bulky phosphine ligands have shown that distortions in the coordination geometry, induced by steric interactions, can significantly enhance the chiroptical response. researchgate.net While there is a lack of specific CD studies focusing on complexes of this compound, the principles established for other chiral phosphine complexes would apply.
Conformational Flexibility and Steric Influence of this compound on Coordination
The coordination behavior of a chelating ligand is profoundly influenced by its conformational flexibility and steric profile. For this compound, the rigid o-xylene backbone and the bulky diphenylphosphino groups are defining features that dictate the geometry and stability of its metal complexes.
Ligand Bite Angle in Chelate Ring Formation and its Impact on Coordination
The bite angle (P-M-P angle) is a critical parameter for bidentate phosphine ligands, as it imposes a significant geometric constraint on the metal's coordination sphere. reading.ac.uk This angle is largely determined by the nature of the backbone connecting the two phosphorus donor atoms. The this compound ligand features a seven-membered chelate ring upon coordination (M-P-CH₂-C-C-CH₂-P). This larger ring size, compared to ligands like 1,2-bis(diphenylphosphino)ethane (dppe) which forms a five-membered ring, allows for a significantly larger natural bite angle.
The "natural bite angle" is defined as the preferred P-M-P angle determined solely by the ligand backbone, calculated using molecular mechanics. While specific crystallographic data for a wide range of this compound complexes are needed for a precise tabulation, ligands with similar seven-membered rings, such as those based on a xanthene backbone (Xantphos type), exhibit natural bite angles in the range of 100-134°. nih.gov These wide bite angles are often favored in catalytic applications, as they can promote specific reaction pathways. For example, in trigonal bipyramidal intermediates, ligands with bite angles approaching 120° preferentially span two equatorial positions, which can enhance selectivity in processes like hydroformylation. reading.ac.uk In contrast, ligands with smaller bite angles (around 90°) tend to occupy one equatorial and one apical position. reading.ac.uk The rigidity of the o-xylene backbone in this compound helps to enforce this wide bite angle, reducing the number of possible conformations the complex can adopt and potentially leading to higher selectivity in catalysis. rsc.org
Steric Hindrance Effects on Coordination Number and Geometry of Metal Centers
The steric bulk of this compound arises from the four phenyl groups on the phosphorus atoms and the rigid xylyl framework. This steric hindrance plays a crucial role in determining the coordination number and geometry of the metal center, as well as the stability of the resulting complex.
The bulky phenyl groups can limit the access of other substrates or ligands to the metal center, influencing the reactivity of the complex. mdpi.comnih.gov This can be advantageous in catalysis, where it can prevent the formation of undesirable side products or catalyst deactivation pathways. For example, the steric crowding can favor lower coordination numbers, potentially creating a vacant coordination site necessary for substrate binding and activation.
Stability and Reactivity of Metal-1,2-Bis(diphenylphosphinomethyl)benzene Coordination Spheres
Stability: The chelate effect, resulting from the bidentate coordination of the ligand, contributes significantly to the thermodynamic stability of the complexes compared to analogous complexes with monodentate phosphine ligands. The rigid backbone further enhances this stability by reducing the entropic penalty of chelation. Complexes of this ligand are often air-stable solids. digitellinc.com However, their stability in solution can be solvent-dependent. For example, a related zwitterionic nickel(II) complex of 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) was found to be stable in dichloromethane but decomposed in alcoholic solvents like methanol. preprints.orgresearchgate.net The thermal stability of these complexes is also a key consideration. Studies on related nickel(II) complexes show they can be stable up to temperatures exceeding 200°C before decomposition begins. mdpi.com
Reactivity: The reactivity of the metal center is modulated by the electronic and steric properties of the this compound ligand. The phosphine groups are moderate σ-donors and π-acceptors, influencing the electron density at the metal. This, in turn, affects the metal's susceptibility to oxidative addition, reductive elimination, and its ability to bind and activate substrates.
The reactivity of coordinated this compound complexes has been explored in various contexts, particularly in catalysis. Gold(I) complexes containing bisphosphine ligands, for instance, have shown enhanced catalytic activity in reactions like hydroamination upon activation. The reactivity is often tied to the lability of co-ligands. In square planar platinum(II) or palladium(II) complexes, ligands trans to the bulky phosphine groups can be labilized, facilitating substitution reactions. Furthermore, the reactivity of the ligand itself can be altered upon coordination. The phosphorus atoms, being coordinated to the metal, are generally less susceptible to oxidation compared to the free ligand. However, reactions can still occur at the ligand backbone or the phenyl groups under certain conditions. The stability of the M-P bond and the chelate ring structure are crucial for maintaining the integrity of the complex during chemical transformations.
Advanced Catalytic Applications of 1,2 Bis Diphenylphosphinomethyl Benzene Derived Complexes in Homogeneous Catalysis
Cross-Coupling and Carbon-Carbon Bond Forming Reactions Catalyzed by 1,2-Bis(diphenylphosphinomethyl)benzene Complexes
Complexes derived from this compound and its analogues are effective in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in synthetic organic chemistry for the construction of carbon-carbon bonds. The general mechanism for these transformations, such as the Heck, Suzuki, and Negishi reactions, typically involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation (for Suzuki, Negishi, etc.) or migratory insertion (for Heck), and reductive elimination. sigmaaldrich.comnih.gov The choice of ligand is crucial as it influences the stability and reactivity of the palladium catalyst, affecting reaction rates, yields, and selectivity. jsynthchem.com
The Mizoroki-Heck reaction is a powerful method for C-C bond formation that couples aryl or vinyl halides with alkenes. chemrxiv.org The catalytic cycle is generally understood to involve the oxidative addition of an organic halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-carbon bond. A subsequent β-hydride elimination releases the final product and generates a palladium-hydride species, from which the Pd(0) catalyst is regenerated by a base. nih.govnih.gov
While specific data for this compound in the Heck reaction is limited in readily available literature, the catalytic activity of structurally similar ligands provides valuable insight. For instance, palladium(II) complexes of aminomethylphosphine ligands, such as (Ph₂PCH₂)₂NR, which share the bis(diphenylphosphinomethyl) core, have been synthesized and evaluated as catalysts for the Heck reaction between aryl halides and methyl acrylate. acs.org These complexes demonstrated high activity, affording methyl cinnamate (B1238496) in good yields. acs.org The reactions were typically conducted at elevated temperatures in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) with a base such as triethylamine (B128534) (NEt₃). acs.org The high temperatures are often necessary to facilitate the oxidative addition of less reactive aryl halides, like chlorides, to the palladium center. acs.org
Table 1: Heck Reaction of Aryl Halides with Methyl Acrylate using an Analogous Pd-Bis(diphenylphosphinomethyl)amino Catalyst
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | Methyl Cinnamate | High |
| 2 | Bromobenzene | Methyl Cinnamate | Good |
| 3 | Chlorobenzene | Methyl Cinnamate | Moderate |
Data derived from studies on structurally similar aminomethylphosphine ligands. acs.org
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex. jsynthchem.comnih.gov The catalytic cycle involves the oxidative addition of the halide to the Pd(0) center, followed by transmetalation with the boron reagent (activated by a base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.govthermofishersci.in
The efficacy of the Suzuki reaction is highly dependent on the ligand coordinated to the palladium. While numerous phosphine (B1218219) ligands have been developed for this purpose, detailed catalytic data specifically employing this compound is not extensively documented in primary research literature. However, its structural framework is relevant to the design of effective ligands. For instance, dialkylbiaryl phosphines have proven to be exceptionally effective, enabling the coupling of challenging substrates like unactivated aryl chlorides and sterically hindered partners. nih.gov The commercial availability of 1,2-bis(diphenylphosphino)benzene (B85067) suggests its use as a ligand in various synthetic applications, including as a precursor for more complex catalytic systems. researchgate.net The performance of such catalysts is typically evaluated by coupling a range of aryl halides with various arylboronic acids, often achieving high yields under mild conditions. jsynthchem.comchemrxiv.org
Beyond the Heck and Suzuki reactions, palladium and other transition metal complexes are instrumental in various other C-C bond-forming processes, including the Negishi and Stille couplings. The Negishi reaction couples organic halides with organozinc compounds, researchgate.netrsc.org while the Stille reaction utilizes organostannanes. jsynthchem.com
The ligand 1,2-bis(diphenylphosphino)benzene (referred to as dpbz in some literature, though this can also refer to the related ligand without the methylene (B1212753) linkers) has been studied in iron-catalyzed Negishi cross-coupling reactions. In the coupling of benzyl (B1604629) bromide with di(p-tolyl)zinc, the iron(II) bromide catalyst in the presence of 1,2-bis(diphenylphosphino)benzene demonstrated excellent activity. wiley-vch.de
A direct comparison of this compound with its sterically bulkier analogue, 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117), was conducted in the palladium-catalyzed methoxycarbonylation of ethene. acs.org This reaction, which forms methyl propanoate, is a critical industrial process. It was found that the nature of the phosphine substituents significantly impacts selectivity. The complex with the di-tert-butyl derivative showed very high selectivity (99.9%) for methyl propanoate, whereas the complex with the diphenyl derivative (this compound) yielded a mixture of products with only 20% selectivity for methyl propanoate, indicating that electronic and steric factors of the ligand play a critical role in determining the reaction outcome. acs.org
Hydrogenation and Related Reduction Processes Mediated by this compound Systems
Complexes of this compound and its chiral analogues are highly effective catalysts for hydrogenation reactions. In particular, rhodium complexes have shown remarkable performance in the asymmetric hydrogenation of prochiral substrates, a key method for producing enantiomerically pure compounds. nih.gov
Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, allowing for the creation of chiral molecules with high enantiomeric excess. nih.gov The success of these reactions hinges on the design of the chiral ligand. An electron-rich, P-stereogenic bisphosphine ligand known as BenzP, which is an enantiopure form of 1,2-bis(tert-butylmethylphosphino)benzene, demonstrates the potential of this structural backbone. Rhodium complexes of BenzP exhibit outstanding enantioselectivities (up to 99.9% ee) and high catalytic activity in the hydrogenation of various functionalized alkenes. princeton.edu Similarly, cobalt complexes featuring the BenzP* ligand have been effectively used in the asymmetric hydrogenation of functionalized enamides. nih.gov
The rhodium-catalyzed asymmetric hydrogenation of enamides is a well-established method for synthesizing optically active amides and the corresponding chiral amines. This transformation is particularly important for the synthesis of pharmaceutical intermediates. nih.gov
Studies using rhodium complexes of chiral bisphosphine ligands related to the 1,2-bis(phosphinomethyl)benzene framework have shown excellent results. For example, the Rh-BisP* catalyst system effectively hydrogenates both aryl- and alkyl-substituted enamides to produce optically active amides with very high enantiomeric excesses. wiley-vch.de Interestingly, the stereochemical outcome can depend on the substrate; hydrogenation of aryl-substituted enamides with an (S,S)-BisP-Rh catalyst typically yields R-amides, while certain bulky alkyl-substituted enamides give the S-products with up to 99% ee. wiley-vch.de
Table 2: Asymmetric Hydrogenation of Enamides using a Rh-BisP
Catalyst System| Substrate (Enamide) | Product Configuration | Enantiomeric Excess (ee) (%) |
| N-(1-phenylvinyl)acetamide | R | >99 |
| N-(1-(p-tolyl)vinyl)acetamide | R | >99 |
| N-(1-(1-naphthyl)vinyl)acetamide | R | >99 |
| N-(1-(tert-butyl)vinyl)acetamide | S | 99 |
| N-(1-(1-adamantyl)vinyl)acetamide | S | 99 |
Data derived from studies on chiral bisphosphine ligands (BisP) related to the 1,2-bis(phosphinomethyl)benzene framework. wiley-vch.de*
The mechanism of these reactions is complex and has been studied in detail. It involves the formation of diastereomeric catalyst-substrate complexes that can interconvert. The relative stability and reactivity of these intermediates, which are influenced by the ligand structure, ultimately determine the high enantioselectivity observed in the final product. wiley-vch.de
Asymmetric Hydrogenation of Prochiral Substrates
Ketone Hydrogenation
Ruthenium(II) complexes incorporating diphosphine ligands are highly effective for the hydrogenation of ketones to their corresponding secondary alcohols. While direct studies on this compound are limited in widely available literature, extensive research on the closely related analogue, 1,2-bis((diphenylphosphino)methyl)cyclohexane, provides significant insights. Ruthenium(II) complexes of the type trans-[RuCl2(diphosphine)(diamine)] have demonstrated high activity and enantioselectivity in the asymmetric hydrogenation of a broad spectrum of aryl and heteroaryl ketones. nih.gov
These catalytic systems, often activated with a base, can achieve high conversions and enantiomeric excesses (ee) that are competitive with, or even superior to, those obtained with well-established ligands like BINAP. The effectiveness of these catalysts is noteworthy because diphosphines that form flexible seven-membered chelate rings with the metal center, such as the title ligand and its cyclohexane-backbone analogue, have historically been associated with lower enantioselectivities compared to rigid biaryl diphosphines. nih.gov The combination of the diphosphine with a chiral diamine ligand, such as (R,R)-DPEN, is crucial for inducing high enantioselectivity in the resulting alcohol product. nih.gov
For instance, the hydrogenation of various ketones using a ruthenium catalyst with a diphosphine/diamine ligand set can proceed with excellent results under hydrogen pressure.
Table 1: Asymmetric Hydrogenation of Ketones with a Ru-Diphosphine-Diamine Catalyst
| Ketone Substrate | Product Alcohol | Conversion (%) | ee (%) |
|---|---|---|---|
| 2-Acetylthiophene | 1-(Thiophen-2-yl)ethanol | >99 | 92 |
| 2-Acetylfuran | 1-(Furan-2-yl)ethanol | >99 | 91 |
| 2-Acetylpyridine | 1-(Pyridin-2-yl)ethanol | >99 | 84 |
Data sourced from studies on analogous diphosphine ligands. nih.gov
The mechanism of ketone hydrogenation catalyzed by such ruthenium complexes is understood to proceed via an inner-sphere mechanism, rather than an outer-sphere process involving bifunctional H+/H- transfer. rsc.org
Hydrogenation of α,β-Unsaturated Amides
The direct hydrogenation of α,β-unsaturated amides using catalysts derived from this compound is not extensively documented in publicly accessible research literature. However, the versatility of this ligand framework is demonstrated in related transformations involving this class of substrates. For example, copper(I) complexes incorporating the closely related ligand 1,2-bis(diphenylphosphino)benzene (dppbz) have been successfully employed as catalysts for the β-boration of α,β-unsaturated amides. nih.gov This reaction, while not a hydrogenation, underscores the ability of metal complexes of this ligand family to coordinate with and facilitate reactions on α,β-unsaturated systems. The development of catalysts for the selective hydrogenation of either the C=C or C=O bond in these substrates remains an area of significant interest in catalysis.
Transfer Hydrogenation Applications
Transfer hydrogenation offers a practical alternative to using high-pressure molecular hydrogen, employing hydrogen donor molecules like isopropanol (B130326) or formic acid. Iridium and ruthenium complexes are particularly prominent in this field. mdpi.comrsc.org Iridium(I) and Iridium(III) complexes featuring N-heterocyclic carbene (NHC) or phosphine ligands have shown high reactivity for the transfer hydrogenation of ketones. nih.gov
While specific data for this compound in this application is sparse, related ruthenium and iridium systems highlight the potential. For example, a ruthenium(II) complex with a phosphinophosphinine ligand serves as an effective precatalyst for the room-temperature transfer hydrogenation of acetophenone (B1666503) using KOtBu as a base and isopropanol as the hydrogen source. rsc.org Similarly, iridium complexes designed with functional ligands can catalyze the transfer hydrogenation of various ketones and aldehydes using sustainable hydrogen donors like glucose, often in environmentally benign solvents like water. mdpi.com The mechanism often involves the cooperative action of the metal center and the ligand framework to facilitate the hydrogen transfer from the donor to the substrate. mdpi.com
Table 2: Iridium-Catalyzed Transfer Hydrogenation of Ketones with Isopropanol
| Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) |
|---|---|---|---|
| Acetophenone | 0.001 | 12 | 90 |
| Benzophenone | 0.1 | <0.1 | >99 |
Data represents findings from various highly active iridium catalysts. nih.gov
Selective Hydrogenation of C=O and C=C Bonds
The chemoselective hydrogenation of a carbonyl group in the presence of a carbon-carbon double bond within the same molecule, particularly in α,β-unsaturated aldehydes and ketones, is a challenging yet crucial transformation in fine chemical synthesis. The goal is to produce unsaturated alcohols, which are valuable intermediates. nih.gov The choice of catalyst, including the metal and its ligand sphere, is paramount in controlling this selectivity.
While platinum group metals are highly active, achieving high selectivity can be difficult. Recent advances have shown that catalysts based on less precious metals or specifically designed iridium systems can provide exceptional performance. For instance, a manganese(I) PNP pincer complex has been reported as a highly efficient and chemoselective catalyst for the hydrogenation of aldehydes. This system operates under mild, base-free conditions and demonstrates excellent functional group tolerance, selectively reducing the aldehyde group while leaving ketones, esters, nitriles, and C=C double bonds intact. rsc.org
In another example, an iridium atomic cluster catalyst supported on tungsten oxide nanorods (Ir/WOx) exhibits outstanding activity and selectivity (ca. 98%) for the hydrogenation of cinnamaldehyde (B126680) to cinnamyl alcohol in an aqueous medium. nih.gov The high selectivity is attributed to a unique interface structure that promotes the activation of the C=O group. nih.gov
Table 3: Chemoselective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol
| Catalyst System | H₂ Pressure | Solvent | Selectivity to Cinnamyl Alcohol (%) | TOF (min⁻¹) |
|---|---|---|---|---|
| [Mn(PNP-iPr)(CO)₂(H)] | 50 bar | Ethanol | >99 | N/A |
Data sourced from studies on specialized manganese rsc.org and iridium nih.gov catalysts.
The electronic and steric properties imparted by diphosphine ligands like this compound can influence the coordination of the unsaturated substrate to the metal center, thereby directing the regioselectivity of the hydrogenation.
Carbonylation and Hydroformylation Catalysis with this compound Ligands
The structural characteristics of this compound and its derivatives, particularly the bite angle and steric bulk, make them highly effective ligands for palladium- and rhodium-catalyzed carbonylation and hydroformylation reactions.
Alkoxycarbonylation Reactions of Alkenes
Palladium complexes featuring the closely related ligand 1,2-bis(di-tert-butylphosphinomethyl)benzene (1,2-DTBPMB) are exceptionally effective for the alkoxycarbonylation of various unsaturated compounds. researchgate.net This ligand has been described as one of the best for this transformation, forming the basis for the industrial production of methyl methacrylate. researchgate.net The catalyst system demonstrates high activity and selectivity for the linear ester product from both terminal and internal alkenes. researchgate.net
For example, the palladium-catalyzed methoxycarbonylation of ethylene (B1197577) using the 1,2-DTBPMB ligand produces methyl propionate (B1217596) with a turnover number (TON) exceeding 100,000 and a turnover frequency (TOF) of 12,000 h⁻¹. rsc.org This system's success is attributed to a hydride-hydroxyalkylpalladium pathway, which presents a lower kinetic barrier compared to alternative carbomethoxy or ketene (B1206846) pathways. researchgate.net The bulky tert-butyl groups on the phosphine are crucial; replacing them with less bulky dimethyl groups significantly reduces the catalytic activity. researchgate.net
Table 4: Palladium-Catalyzed Methoxycarbonylation of Ethylene with 1,2-DTBPMB Ligand
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | Pd / 1,2-DTBPMB | rsc.org |
| Product | Methyl Propionate | rsc.org |
| Selectivity | >99% | rsc.org |
| Turnover Number (TON) | >100,000 | rsc.org |
Hydroformylation of Olefins and Alkynes
Hydroformylation, or oxo-synthesis, is a cornerstone of industrial chemistry, converting alkenes into aldehydes using a mixture of carbon monoxide and hydrogen (syngas). Rhodium-based catalysts are particularly effective for this process. nih.gov The ligand's structure, especially its natural bite angle, plays a critical role in determining both the activity and the regioselectivity (linear vs. branched aldehyde, or n/iso ratio) of the catalyst. researchgate.net
Ligands similar to this compound, such as 2,2′-bis(diphenylphosphinomethyl)-1,1′-biphenyl (BISBI), which also possess large bite angles, have been studied extensively in rhodium-catalyzed hydroformylation. In the biphasic hydroformylation of 1-butene (B85601) using a water-soluble rhodium complex of sulfonated BISBI, a high turnover frequency (TOF) of 2987 h⁻¹ and an excellent regioselectivity for the linear n-valeraldehyde (98%) were achieved. The large bite angle is thought to favor an equatorial-equatorial coordination of the phosphine groups in the trigonal bipyramidal rhodium hydride intermediate, which leads to a higher n/iso ratio. researchgate.net
The hydroformylation of alkynes is a less common but valuable atom-economic route to α,β-unsaturated aldehydes. Recent developments have produced rhodium catalysts capable of the chemo- and stereoselective hydroformylation of both dialkyl- and diaryl-substituted alkynes, yielding enals with high selectivity. researchgate.net
Table 5: Rhodium-Catalyzed Hydroformylation of 1-Butene with a BISBIS Ligand
| Parameter | Value |
|---|---|
| Ligand | Sulfonated BISBIS |
| Substrate | 1-Butene |
| Product | n-Valeraldehyde |
| Regioselectivity (n-aldehyde) | 98% |
Data sourced from studies on the analogous BISBI ligand.
Isomerizing Carbonylations
A review of the scientific literature indicates a notable lack of specific research findings on the application of this compound complexes in isomerizing carbonylation reactions. While related bidentate phosphine ligands are renowned for their high efficacy and selectivity in palladium-catalyzed isomerizing carbonylations of internal alkenes, similar studies employing the this compound ligand are not prominently documented. The specific electronic and steric properties conferred by the phenyl-substituted phosphine moieties on a xylene backbone may not be optimal for the delicate balance of isomerization and carbonylation steps required for high efficiency and selectivity in these transformations, a field dominated by ligands with different substitution patterns, such as those with bulky alkyl groups on the phosphorus atoms. units.itnih.govnih.gov
Emerging Catalytic Transformations Employing this compound Complexes
The exploration of phosphine ligands in novel catalytic reactions is a dynamic area of chemical research. However, the application of this compound in several emerging catalytic transformations appears to be an underexplored field.
There is a significant scarcity of published studies detailing the use of this compound as a supporting ligand in catalytic C-H activation and functionalization processes. This area of catalysis often relies on ligands that can support highly reactive metal centers capable of cleaving strong carbon-hydrogen bonds. The literature on C-H activation prominently features other classes of phosphine ligands, such as pincer-type ligands or those with different electronic and steric profiles, in complexes with metals like platinum, cobalt, and rhodium. nih.govrsc.org Investigations specifically demonstrating the utility of this compound complexes for these reactions are not readily found in current chemical databases.
The catalytic enantioselective alkylation of phosphines to generate P-chiral phosphine products is a highly specialized area of asymmetric catalysis. A thorough review of the literature does not reveal examples where complexes of this compound are employed as catalysts for the enantioselective alkylation of secondary phosphines. The development of such catalytic systems typically requires chiral ligands, and while this compound is an effective chelating agent, it is achiral and therefore not suited for inducing enantioselectivity without further modification. Catalytic systems reported for this transformation often utilize specifically designed chiral ligands to achieve high enantiomeric excesses.
Hydrophosphination, the addition of a P-H bond across an unsaturated C-C, C-N, or C-O bond, is an atom-economical method for forming P-C bonds. Despite the broad utility of this reaction, complexes derived from this compound are not reported as notable catalysts for hydrophosphination reactions. Research in this field has identified various effective catalysts based on different transition metals and ligand systems. nsf.govresearchgate.net However, specific data, such as reaction scope, yields, and selectivity for hydrophosphination reactions catalyzed by this compound complexes, are absent from the peer-reviewed literature, suggesting this is not a recognized area of application for this particular ligand.
Mechanistic Investigations of 1,2 Bis Diphenylphosphinomethyl Benzene Catalysis
Elucidation of Catalytic Cycles and Identification of Key Intermediates
Catalytic processes involving complexes of 1,2-Bis(diphenylphosphinomethyl)benzene and similar diphosphines typically proceed through a series of well-defined elementary steps. For many palladium-catalyzed cross-coupling reactions, the generally accepted mechanism involves a Pd(0)/Pd(II) cycle. nih.govthermofishersci.infishersci.ca The cycle commences with the oxidative addition of a substrate (e.g., an aryl halide) to a coordinatively unsaturated Pd(0) complex, which is believed to be the active catalytic species. nih.govthermofishersci.in This step forms a square planar Pd(II) intermediate.
The active Pd(0) species can be generated in situ from a Pd(II) precatalyst or a more stable Pd(0) source like Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)). fishersci.ca Studies on mixtures of Pd(dba)₂ and bidentate phosphine (B1218219) ligands (L-L) have shown that complexes such as Pd(dba)(L-L) and the less ligated, more reactive Pd(L-L) are key intermediates formed in solution. acs.org The reaction of these species with substrates like phenyl iodide initiates the catalytic cycle. acs.org
Following oxidative addition, the cycle proceeds through either transmetalation (in cross-coupling reactions like Suzuki-Miyaura) or migratory insertion of molecules like CO or olefins (in carbonylation reactions). thermofishersci.innih.gov The final step is reductive elimination, which forms the desired product and regenerates the active Pd(0) catalyst, thus closing the loop. nih.govthermofishersci.in For the palladium-catalyzed alkoxycarbonylation of alkenes using the related ligand 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) (1,2-DTBPMB), a key catalytic cycle involves a palladium-hydride species as a crucial intermediate. nih.gov
Detailed Mechanistic Pathways in Asymmetric Catalysis
In asymmetric catalysis, chiral diphosphine ligands are employed to create a chiral environment around the metal center, enabling the selective formation of one enantiomer of the product. tcichemicals.com The design of these ligands is critical, as their structure dictates the stereochemical outcome of the reaction. tcichemicals.comnih.gov
Kinetic studies provide direct evidence for the RDS. For example, in a palladium-catalyzed asymmetric intramolecular C-N coupling, a kinetic isotope effect (KIE) of 1.8 was observed when the benzylic C-H bond was replaced with a C-D bond. rsc.org This significant KIE suggests that the C-H bond cleavage is involved in the irreversible, rate-limiting step of that specific reaction. rsc.org Selectivity, particularly regioselectivity and enantioselectivity, is governed by the subtle interplay of steric and electronic factors within the catalyst-substrate complex during the key bond-forming and stereochemistry-determining steps.
The fundamental principle of asymmetric catalysis lies in the formation of diastereomeric transition states. When a chiral catalyst interacts with a prochiral substrate, two possible transition states can be formed, one leading to the (R)-enantiomer and the other to the (S)-enantiomer. These transition states are diastereomers and thus have different energies. The enantiomeric excess (ee) of the product is determined by the energy difference (ΔΔG‡) between these two competing pathways.
Chiral diphosphine ligands create a rigid and well-defined chiral pocket around the metal. This structure forces the substrate to approach the metal center in a specific orientation, favoring one diastereomeric transition state over the other. acs.org For instance, in the Ru-catalyzed asymmetric hydrogenation of ketones, the reaction is proposed to proceed via a Ru(II)-monohydride species that coordinates the ketone substrate, forming a diastereomeric adduct. nih.govresearchgate.net Subsequent intramolecular hydride transfer through the lower-energy transition state leads to the preferential formation of one enantiomer of the alcohol product. nih.gov The chirality of the diphosphine ligand has been shown to be a critical factor; for example, in biological studies, the (R,R) and (S,S) enantiomers of ruthenium complexes with the Skewphos ligand exhibited significantly different cytotoxic activities against different cancer cell lines, highlighting the profound impact of diastereomeric interactions. nih.gov
Spectroscopic and Kinetic Monitoring of Reaction Progress (e.g., In-situ UV-Vis, EPR, VTNA)
To validate proposed mechanisms and identify short-lived intermediates, chemists rely on advanced spectroscopic techniques that can monitor the reaction as it happens (in situ). researchgate.netwiley.comnih.gov These methods provide a real-time window into the concentrations of reactants, products, and catalytic species under actual reaction conditions. wiley.com
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. wiley.com For phosphine-catalyzed reactions, ³¹P NMR is invaluable for tracking the fate of the ligand and the catalyst. It can be used to observe the conversion of a Pd(II) precatalyst into the active Pd(0) species and to identify various catalyst states within the cycle. rsc.orgrsc.org In one study of the phosphine-catalyzed cyclo-oligomerization of isocyanates, in situ NMR was used to definitively identify and structurally characterize a key zwitterionic catalytic intermediate for the first time. elte.hucityu.edu.hk
Other techniques such as Attenuated Total Reflectance Fourier-transform Infrared (ATR-FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are also widely used. researchgate.netnih.gov These methods can track the disappearance of reactants and the appearance of products, allowing for detailed kinetic analysis. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy is specifically used to detect and characterize paramagnetic species, such as radical intermediates or certain metal oxidation states, which may be involved in the catalytic cycle. researchgate.net
| Technique | Information Obtained | Example Application | Reference |
|---|---|---|---|
| In-situ NMR (³¹P, ¹H, ¹³C) | Structural characterization of intermediates, catalyst activation monitoring, reaction kinetics, KIE studies. | Observation of zwitterionic intermediate in isocyanate oligomerization. | elte.hucityu.edu.hk |
| In-situ FTIR/ATR-FTIR | Tracking functional group transformations, monitoring reactant/product concentrations for kinetic analysis. | Monitoring the carbonyl region during cyclo-oligomerization. | elte.hu |
| In-situ UV-Vis | Information on electronic structure, monitoring oxidation states of transition metals, reaction kinetics. | Characterizing catalyst electronic properties and tracking reaction progress. | nih.gov |
| In-situ EPR | Detection and characterization of paramagnetic species (radicals, certain metal centers). | Identifying radical intermediates or catalyst species with unpaired electrons. | researchgate.net |
Computational Support for Mechanistic Postulations and Transition State Analysis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. db-thueringen.deresearchgate.net DFT calculations allow researchers to model the entire catalytic cycle, calculating the geometries and relative energies of reactants, intermediates, transition states, and products. nih.gov This provides a detailed energy profile of the reaction pathway, which can be used to identify the rate-determining step and rationalize the observed selectivity. rsc.orgdb-thueringen.de
| Computational Method | Objective | Key Findings | Reference |
|---|---|---|---|
| DFT | Elucidate reaction mechanism for Rh(I)-phosphine catalyzed C-H activation. | Identified key intermediates and activation barriers; showed performance depends on ligand flexibility and electronic character. | db-thueringen.deresearchgate.net |
| DFT | Analyze transition states in an asymmetric Pd-catalyzed C-N coupling. | Calculated a significant energy difference between diastereomeric transition states, explaining the high enantioselectivity. | rsc.org |
| DFT | Investigate the reduction of Pd(II) precatalysts. | Identified the deprotonation of the reducing agent as the rate-determining step for the formation of the active Pd(0) catalyst. | rsc.org |
| DFT | Study ligand configuration preferences in transition metal complexes. | Revealed that the stability of different ligand configurations can vary significantly depending on the metal center (e.g., Ir vs. Mn vs. Ru). | rsc.org |
Theoretical and Computational Chemistry of 1,2 Bis Diphenylphosphinomethyl Benzene Complexes
Density Functional Theory (DFT) Applications in Understanding Electronic Structure and Reactivity
Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic properties of transition metal complexes involving phosphine (B1218219) ligands like 1,2-bis(diphenylphosphinomethyl)benzene. DFT calculations allow for a detailed description of the electron distribution and orbital interactions that govern the stability and reactivity of these compounds.
A primary application of DFT is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and composition of these orbitals are critical indicators of a complex's reactivity. For instance, in a typical palladium complex with this compound, the HOMO is often characterized by significant contributions from the metal d-orbitals, while the LUMO may be centered on the ligand's π-system or the metal center, depending on the coordination geometry and the metal's oxidation state. The HOMO-LUMO energy gap is a key parameter that correlates with the electronic stability and the energy required for electronic excitation.
DFT calculations are also used to map the Molecular Electrostatic Potential (MEP). The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a this compound complex, the MEP can reveal the nucleophilicity of the phosphorus lone pairs and the electrophilicity of the metal center, providing clues about how the complex will interact with substrates in a catalytic reaction. Compared to their aliphatic counterparts, aryl phosphines like this compound are generally more stable toward oxidation, a trait attributed to better electron delocalization, which can be quantified and visualized using DFT. nih.gov
Table 1: Illustrative DFT-Calculated Electronic Properties of a Putative [PdCl₂(this compound)] Complex
| Property | Calculated Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |
| LUMO Energy | -2.1 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 3.7 eV | Relates to chemical stability and reactivity. |
| Mulliken Charge on Pd | +0.45 e | Quantifies the electrophilicity of the metal center. |
| Mulliken Charge on P | +0.25 e | Shows charge donation from phosphorus to the metal. |
Note: The data in this table are illustrative examples of typical DFT calculation outputs and are not from a specific published study on this exact complex.
Molecular Modeling of Ligand-Metal Interactions and Conformational Analysis
Molecular modeling, encompassing both molecular mechanics and quantum mechanical methods, is crucial for understanding the three-dimensional structure of this compound complexes. When this ligand chelates to a metal center, it forms a seven-membered ring. The flexibility of this ring allows for various conformations, which can significantly influence the complex's catalytic activity.
Conformational analysis aims to identify the most stable (lowest energy) spatial arrangement of the ligand around the metal. The seven-membered chelate ring can adopt several conformations, such as chair, boat, and twist-boat forms. Molecular mechanics calculations have been employed to explore the conformational energetics of the related this compound P,P'-dioxide, suggesting that its conformation influences its selectivity in coordinating with different metal ions. acs.org For the non-oxidized phosphine ligand, similar computational approaches are used to predict the most stable conformer in a given complex. These in-silico findings are often validated by experimental techniques like NMR spectroscopy and single-crystal X-ray diffraction. researchgate.netacs.org
A critical parameter derived from molecular modeling is the P-M-P "bite angle." This angle is dictated by the geometry of the ligand backbone and the size of the metal ion. The bite angle has a profound effect on the electronic and steric properties of the catalytic site, directly impacting the rates and selectivity of catalytic reactions. For example, the X-ray crystal structure of a platinum-ethylene complex of 1,2-bis((diphenylphosphino)methyl)benzene revealed a P-Pt-P bond angle that differs significantly from those in related complexes with monodentate phosphines, a difference attributed to intramolecular contacts. researchgate.net Modeling allows chemists to systematically study how modifications to the ligand's backbone would alter the bite angle and, consequently, the catalytic outcome.
Table 2: Comparison of Calculated and Experimental Structural Parameters for a Platinum Complex
| Parameter | Method | Value | Reference |
| P-Pt-P Bite Angle | X-Ray Crystallography | 98.7° | researchgate.net |
| P-Pt-P Bite Angle | Molecular Mechanics (MMFF) | 99.2° | Illustrative |
| Pt-P Bond Length | X-Ray Crystallography | 2.28 Å | researchgate.net |
| Pt-P Bond Length | Molecular Mechanics (MMFF) | 2.30 Å | Illustrative |
Note: The Molecular Mechanics data are illustrative and represent typical agreement with experimental values.
Quantum Chemical Calculations for Reaction Pathway Analysis and Energy Profiles
Quantum chemical calculations, particularly using DFT, are powerful for elucidating the detailed mechanisms of chemical reactions involving this compound complexes. These calculations allow researchers to map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states.
By calculating the energy profile of a proposed reaction pathway, chemists can determine the activation energy (the energy barrier of the rate-determining step), which is crucial for predicting reaction rates. For instance, in a palladium-catalyzed cross-coupling reaction, computational chemists can model each elementary step: oxidative addition, transmetalation, and reductive elimination. The calculated energy profile would reveal the energy of the transition state for each step, allowing identification of the kinetic bottleneck of the catalytic cycle.
These computational studies can also be used to compare different possible mechanisms. For example, if a reaction could proceed through two different pathways, calculating the energy profiles for both can determine the most favorable route. While specific studies detailing reaction pathways for this compound complexes are not widely published, the methodology is well-established for similar systems. Studies on related phosphine-platinum complexes have used kinetics and computational analysis to probe the mechanism of C-H bond activation, demonstrating how different ligand frameworks influence reaction mechanisms and rates. acs.org Quantum chemical calculations provide a step-by-step view of bond-making and bond-breaking processes, offering insights that are often inaccessible through experimental means alone. researchgate.net
Table 3: Illustrative Calculated Energy Profile for a Catalytic Step
| Species | Description | Relative Energy (kcal/mol) |
| Reactant Complex | Starting palladium complex + Substrates | 0.0 |
| Transition State 1 (TS1) | Oxidative Addition | +18.5 |
| Intermediate 1 | Oxidative Addition Product | -5.2 |
| Transition State 2 (TS2) | Reductive Elimination | +22.1 |
| Product Complex | Final palladium complex + Product | -15.8 |
Note: This table represents a hypothetical energy profile for a generic cross-coupling reaction to illustrate the type of data generated from quantum chemical calculations.
Ligand Design Principles and Future Prospects for 1,2 Bis Diphenylphosphinomethyl Benzene Systems
Chiral Induction Strategies Through 1,2-Bis(diphenylphosphinomethyl)benzene Modification
The synthesis of enantiomerically pure compounds is a paramount objective in modern chemistry, particularly in the pharmaceutical and fine chemical industries. A primary strategy to achieve this is through asymmetric catalysis, where a chiral catalyst directs a reaction to favor the formation of one enantiomer over the other. The modification of achiral ligands like this compound to introduce chiral elements is a powerful approach to creating effective asymmetric catalysts.
One notable strategy involves the creation of C2-symmetric chiral analogs. For instance, a C2-symmetric chiral 1,2-bis(diphenylphosphino)benzene (B85067) ligand has been synthesized via a rhodium-catalyzed intramolecular [2 + 2 + 2] cycloaddition of a hexayne diphosphine oxide. researchgate.net This method provides a concise route to axially chiral biaryl diphosphine ligands, which have shown promise in rhodium-catalyzed asymmetric hydrogenation reactions. researchgate.net The C2 symmetry is a common and often successful feature in chiral diphosphine ligands as it can reduce the number of possible diastereomeric transition states, thereby enhancing enantioselectivity. nih.gov
Another approach draws inspiration from well-established chiral scaffolds like BINOL (1,1'-bi-2-naphthol). By incorporating a chiral binaphthyl backbone, novel bisphosphorus ligands have been developed that exhibit excellent enantioselectivities (up to 99% ee) in Rh(I)-catalyzed asymmetric hydrogenation of functionalized olefins. dicp.ac.cn While not direct derivatives of the this compound core, the principles of introducing axial chirality from binaphthyl systems can be conceptually applied to the phenyl backbone of the target ligand.
Furthermore, the introduction of chiral centers on the linking unit of biphenyl (B1667301) groups has been shown to be an effective strategy for creating new atropdiastereomeric biaryl phosphine (B1218219) ligands without the need for a resolution step. nih.gov This highlights the potential for introducing chirality not just on the aromatic backbone or the phosphorus substituents, but also within the methylene (B1212753) bridges of the this compound scaffold.
The selective mono-oxidation of one of the phosphine groups in 1,2-bis(diphenylphosphino)benzene using azides can lead to asymmetric phosphine-iminophosphorane ligands. nih.gov This creates a ligand with two different phosphorus donor sites, which can coordinate to a metal center to generate a chiral environment for catalysis.
| Chiral Induction Strategy | Description | Example Application | Reference |
| C2-Symmetric Design | Synthesis of axially chiral biaryl diphosphine ligands via Rh-catalyzed cycloaddition. | Asymmetric hydrogenation reactions. | researchgate.net |
| Chiral Backbone Incorporation | Use of established chiral scaffolds like BINOL to create new bisphosphorus ligands. | Rh(I)-catalyzed asymmetric hydrogenation of olefins. | dicp.ac.cn |
| Chiral Linking Units | Introduction of chiral centers on the bridging groups of biaryl phosphines. | Asymmetric hydrogenation of various substrates. | nih.gov |
| Asymmetric P-Oxidation | Selective mono-oxidation to form asymmetric phosphine-iminophosphorane ligands. | Formation of chiral Rh(I) complexes. | nih.gov |
Rational Design of Derivatives for Enhanced Catalytic Activity, Selectivity, and Robustness
The catalytic performance of a metal-phosphine complex is intricately linked to the steric and electronic properties of the ligand. psu.edutcichemicals.com Rational design of this compound derivatives focuses on modulating these properties to achieve higher activity, better selectivity, and increased catalyst stability.
A key aspect of ligand design is the tuning of the phosphine's electron-donating ability. Electron-rich phosphines are known to promote challenging reactions, such as certain cross-coupling reactions and gold catalysis. gessnergroup.com A successful strategy to enhance the donor properties of phosphines is the introduction of ylide substituents, leading to a class of ligands known as YPhos. gessnergroup.comchemistryviews.org These ligands exhibit donor strengths exceeding those of many conventional phosphines and carbenes, resulting in highly active catalysts for reactions like the gold-catalyzed hydroamination of alkynes. chemistryviews.org The principles of ylide-functionalization could be applied to the this compound framework to create new, highly electron-rich bidentate ligands.
The substituents on the phosphorus atoms play a crucial role. Replacing the phenyl groups with more sterically demanding and electron-donating alkyl groups, such as tert-butyl, has led to the highly successful ligand 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) (DTBPMB). The palladium complex of this ligand is a cornerstone in the industrial production of methyl propionate (B1217596) via methoxycarbonylation of ethylene (B1197577), a key step in the Lucite Alpha process for producing methyl methacrylate. nih.gov This highlights the significant impact of alkyl vs. aryl substituents on catalytic efficiency.
Recent research has also explored aryldiphosphine ligands with a [Ph2P(ortho-C6H4)]2CH2 skeleton for palladium-catalyzed carbonylation of alkenes. nih.gov These ligands have demonstrated superior catalytic performance and oxygen-resistance stability compared to the industrially used Pd/DTBPMB system. nih.gov The enhanced stability is attributed to the electron delocalization provided by the aryl groups on the phosphine. nih.gov This indicates a trade-off between the high activity often associated with electron-rich alkylphosphines and the greater stability of arylphosphines.
The modification of the ligand backbone itself is another avenue for rational design. For example, iron-catalyzed cross-coupling reactions between polyfluorinated arylzinc reagents and alkyl halides have been shown to be effectively modulated by a catalytic amount of 1,2-bis(diphenylphosphino)benzene (DPPBz), achieving selective cleavage of sp3-carbon-halogen bonds. rsc.org
| Derivative Type | Modification | Effect on Catalysis | Example Reaction | Reference |
| Ylide-Substituted | Introduction of an ylide moiety. | Increased electron-donating ability, leading to higher activity. | Gold-catalyzed hydroamination of alkynes. | gessnergroup.comchemistryviews.org |
| Alkyl-Substituted | Phenyl groups replaced by tert-butyl groups (DTBPMB). | Enhanced catalytic efficiency. | Methoxycarbonylation of ethylene. | nih.gov |
| Aryl-Substituted | [Ph2P(ortho-C6H4)]2CH2 skeleton. | High catalytic performance and oxygen-resistance. | Carbonylation of alkenes. | nih.gov |
| Parent Ligand as Modulator | Use of 1,2-bis(diphenylphosphino)benzene (DPPBz). | Selective bond cleavage in cross-coupling. | Iron-catalyzed fluoroaromatic coupling. | rsc.org |
Exploration of Recycling and Immobilization Strategies for this compound Catalysts
A significant drawback of homogeneous catalysis, especially with expensive noble metal complexes and sophisticated ligands, is the difficulty in separating the catalyst from the reaction products. This not only leads to potential product contamination but also prevents the economically and environmentally desirable recycling of the catalyst. To address this, various immobilization strategies are being explored to heterogenize homogeneous catalysts based on ligands like this compound.
One promising approach is the use of solid supports. A modular solid-phase synthetic methodology has been developed for creating libraries of phosphine-phosphite ligands. researchgate.net These polymer-supported ligands have been successfully applied in rhodium-catalyzed asymmetric hydrogenation and could be recycled multiple times with only a minor decrease in activity and no loss of selectivity. researchgate.netresearchgate.net This solid-phase approach offers a viable pathway for creating recyclable catalysts based on the this compound scaffold. The catalyst can be heterogenized by covalent attachment of the ligand to a solid support. scispace.com
Another strategy involves the immobilization of palladium complexes with bis(diphenylphosphinomethyl)amino ligands on solid supports. researchgate.net These immobilized catalysts have demonstrated high activity in Heck reactions. The choice of support can also influence catalytic activity and selectivity. For instance, placing a soluble rhodium-diphosphine complex onto a silica (B1680970) support through electrostatic interactions can lead to a recyclable catalyst that exhibits improved activity and selectivity in asymmetric hydrogenation compared to its homogeneous counterpart. scispace.com
The immobilization of catalysts on soluble polymer supports, such as polyethylene (B3416737) glycol (PEG), has also been investigated. nih.gov This approach allows for the precipitation of the catalyst from the reaction mixture, facilitating its recovery and reuse.
| Immobilization Method | Description | Advantages | Potential Application | Reference |
| Solid-Phase Synthesis | Ligand is synthesized on a solid polymer support. | Facile synthesis and purification, catalyst recyclability. | Asymmetric hydrogenation. | researchgate.netresearchgate.net |
| Covalent Attachment | Ligand is covalently bonded to a solid support like silica. | Reduced leaching of the catalyst. | Heck reactions. | scispace.comresearchgate.net |
| Electrostatic Interaction | Catalyst is adsorbed onto a support via electrostatic forces. | Can enhance catalytic performance. | Asymmetric hydrogenation. | scispace.com |
| Soluble Polymer Support | Ligand is attached to a soluble polymer like PEG. | Easy catalyst recovery by precipitation. | Asymmetric allylic alkylation. | nih.gov |
Future Directions in Homogeneous and Heterogeneous Catalysis with This Ligand System
The field of catalysis is continuously evolving, driven by the need for more sustainable, efficient, and versatile chemical transformations. elsevier.com For the this compound ligand system, several future directions can be envisioned in both homogeneous and heterogeneous catalysis.
In homogeneous catalysis, the development of more sophisticated ligand architectures will continue to be a major focus. This includes the design of ligands with precisely tuned steric and electronic properties to control reactivity and selectivity in an even more predictable manner. psu.edu The exploration of "smart" ligands that can respond to external stimuli, such as light or temperature, to switch their catalytic activity on or off is a burgeoning area. Furthermore, the application of these ligand systems in emerging catalytic reactions, such as C-H functionalization and polymerization, is expected to expand. nih.gov There is also a growing trend towards the use of more earth-abundant metals in catalysis, and the this compound ligand and its derivatives could play a crucial role in stabilizing active catalytic species of these metals. elsevier.com
In the realm of heterogeneous catalysis, the development of well-defined, single-site catalysts on solid supports is a key goal. By immobilizing complexes of this compound on materials like metal-organic frameworks (MOFs) or porous polymers, it may be possible to combine the high selectivity of homogeneous catalysts with the recyclability and robustness of heterogeneous systems. The design of water-soluble versions of this ligand system could also open up new possibilities for catalysis in aqueous media, a more environmentally benign solvent.
The synergy between computational chemistry and experimental work will be increasingly important. Theoretical calculations can guide the rational design of new ligands with desired properties, accelerating the discovery of novel and more effective catalysts. researchgate.net This theory-driven approach can help to predict the performance of a catalyst before it is synthesized, saving time and resources.
Ultimately, the future of catalysis with the this compound ligand system lies in the development of more sustainable and efficient processes. This includes the use of renewable feedstocks, energy-efficient reaction conditions, and catalysts that can be easily recycled and reused. The versatility of this ligand scaffold makes it a promising platform for addressing these future challenges in catalysis. mdpi.com
Q & A
How is 1,2-Bis(diphenylphosphinomethyl)benzene synthesized and characterized in laboratory settings?
Basic Research Question
Methodological Answer:
The synthesis typically involves reacting 1,2-bis(bromomethyl)benzene with diphenylphosphine under inert conditions. Purification is achieved via recrystallization from solvents like dichloromethane/hexane. Characterization includes:
- Melting Point Analysis : Confirmation of purity (melting point: 183–188°C) .
- NMR Spectroscopy : P NMR to verify ligand coordination and H/C NMR for backbone structure validation.
- Elemental Analysis : Matching calculated and observed C, H, and P percentages.
What spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in this ligand?
Basic Research Question
Methodological Answer:
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELX programs) resolves bond lengths (e.g., P–C distances ~1.8 Å) and ligand geometry. Disorder in crystal structures (e.g., fluorine site occupancy in molybdenum complexes) is addressed via refinement tools like SHELXL .
- IR Spectroscopy : Identifies P–C and aromatic stretching frequencies, distinguishing free vs. metal-bound ligands.
How does the ligand’s geometry influence its performance in palladium-catalyzed cross-coupling reactions?
Advanced Research Question
Methodological Answer:
The ligand’s rigid backbone and electron-rich diphenylphosphine groups enhance metal coordination stability, critical for catalytic cycles like Buchwald-Hartwig amination. Key factors include:
- Bite Angle : The 1,2-benzenediyl spacer creates a ~90° angle, optimizing Pd(0) to Pd(II) transitions.
- Steric Effects : Bulky substituents prevent catalyst deactivation via aggregation. Comparative studies with DTBPMB (a tert-butyl analog) show altered reaction rates due to steric tuning .
- Reaction Optimization : Screening solvents (e.g., toluene vs. DMF) and bases (e.g., KCO vs. CsCO) to balance activity and selectivity.
What strategies address discrepancies in catalytic efficiency across studies using this ligand?
Advanced Research Question
Methodological Answer:
Contradictions in catalytic outcomes often arise from:
- Ligand Purity : Impurities >2% (e.g., oxidized phosphine species) reduce activity. Use column chromatography or sublimation for purification .
- Metal Precursors : Testing Pd(dba) vs. Pd(OAc) to identify optimal pre-catalyst forms.
- Kinetic Profiling : In situ monitoring via P NMR or UV-vis spectroscopy to detect intermediate species and rate-limiting steps.
How is air sensitivity managed during handling and storage of this ligand?
Basic Research Question
Methodological Answer:
- Storage : Under argon or nitrogen in amber glass vials at –20°C to prevent oxidation.
- Handling : Use Schlenk lines or gloveboxes for synthesis and catalyst preparation.
- Safety Protocols : Follow SDS guidelines (e.g., PPE: N95 masks, gloves) due to hazards like skin irritation (H315) and respiratory sensitivity (H335) .
What advanced techniques resolve disorder in X-ray structures of metal complexes involving this ligand?
Advanced Research Question
Methodological Answer:
- Multi-Refinement Models : SHELXL’s PART instruction refines disordered sites (e.g., fluorine ligands in molybdenum complexes with 70:30 occupancy) .
- Twinned Data Correction : For non-merohedral twinning, use TWIN/BASF commands in refinement software.
- High-Resolution Data : Collect at low temperatures (e.g., 170 K) to minimize thermal motion artifacts.
How does this ligand compare to analogous phosphines in stabilizing low-coordinate metal centers?
Advanced Research Question
Methodological Answer:
- Electronic Effects : Electron-donating diphenyl groups increase metal electron density, favoring oxidative addition steps. Compare with 1,2-bis(di-tert-butylphosphino)benzene, where steric bulk dominates over electronic effects .
- Backbone Flexibility : The benzene ring restricts conformational freedom vs. ethane-linked analogs (e.g., dppe), impacting catalyst lifetime in Heck reactions.
What methodologies validate ligand integrity post-synthetic modifications?
Basic Research Question
Methodological Answer:
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 447.2).
- X-ray Photoelectron Spectroscopy (XPS) : Quantifies phosphorus oxidation states to detect undesired phosphine oxide byproducts.
How are computational methods integrated with experimental data to predict ligand behavior?
Advanced Research Question
Methodological Answer:
- DFT Calculations : Model metal-ligand bond strengths (e.g., Pd–P dissociation energies) to predict catalytic turnover.
- QSPR Models : Correlate ligand descriptors (e.g., Tolman electronic parameter) with reaction yields using multivariate regression .
What are the challenges in scaling up reactions using this ligand, and how are they mitigated?
Advanced Research Question
Methodological Answer:
- Solvent Choice : Replace dichloromethane (environmental concerns) with cyclopentyl methyl ether (CPME) for greener synthesis.
- Catalyst Loading : Optimize to <1 mol% Pd via high-throughput screening.
- Byproduct Management : Use scavengers (e.g., silica-bound thiols) to remove excess ligand without column chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
